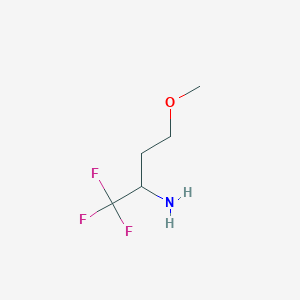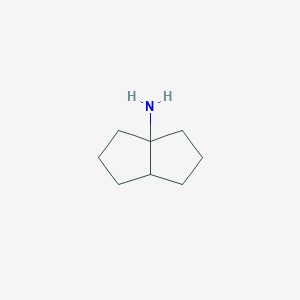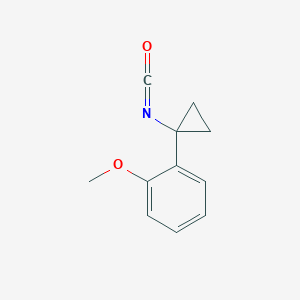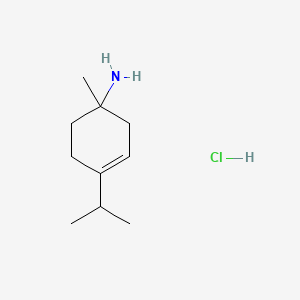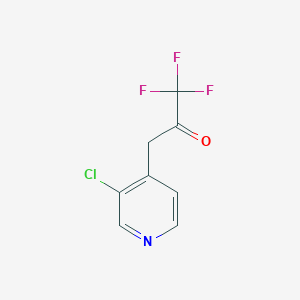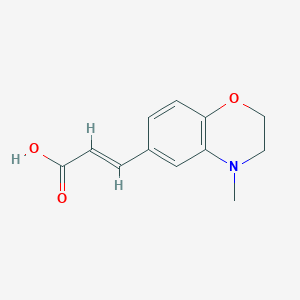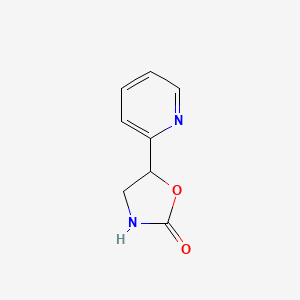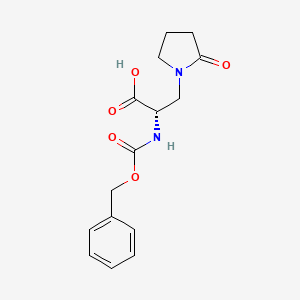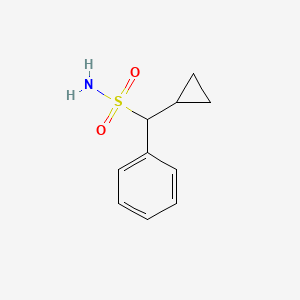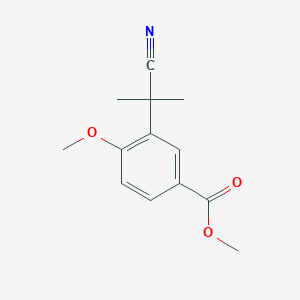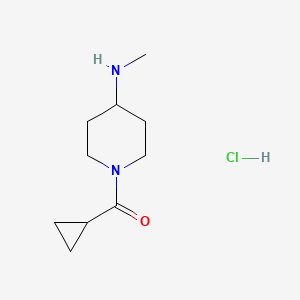![molecular formula C10H8ClF3O3 B15311252 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield the desired hydroxypropanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential analgesic and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The hydroxypropanoic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the chloro and trifluoromethyl groups but has a piperidinol moiety instead of a hydroxypropanoic acid.
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a hydroxypropanoic acid.
Uniqueness
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H8ClF3O3 |
|---|---|
Poids moléculaire |
268.61 g/mol |
Nom IUPAC |
3-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17) |
Clé InChI |
QAICOPSDGRKKAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


